molecular formula C10H12N4 B2901511 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine CAS No. 900641-54-5

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine

Cat. No.: B2901511
CAS No.: 900641-54-5
M. Wt: 188.234
InChI Key: ZKVONDFAKBDNMM-UHFFFAOYSA-N
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Description

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridines with suitable electrophiles to form the triazole ring, followed by further functionalization to introduce the pyrrolidine moiety . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine is unique due to its specific structure, which combines the triazole and pyridine rings with a pyrrolidine substituent. This unique structure allows for specific interactions with molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVONDFAKBDNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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